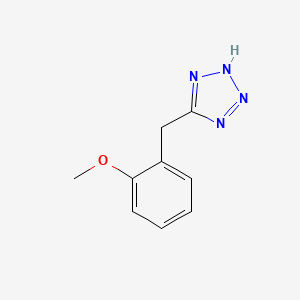

![molecular formula C21H22N4O2 B5502678 4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The benzimidazole class and its derivatives, including piperazine-linked structures, are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry. Although specific studies on the exact compound mentioned are not found, related research can offer a foundational understanding of its likely characteristics and synthetic pathways.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, including the formation of the benzimidazole core, introduction of piperazine units, and subsequent modifications to incorporate various functional groups. For example, the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines showcases the complex synthetic strategies employed for such molecules, highlighting the adaptability of these frameworks for introducing diverse substituents (Mamedov et al., 2022).

Applications De Recherche Scientifique

Synthesis and Characterization

One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a simple and efficient method. This synthesis showcases the versatility in creating compounds with potential for varied scientific applications (Bhat et al., 2018).

Benzimidazole Derivatives Synthesis : A series of 5-substituted derivatives of benzimidazole was synthesized, highlighting the chemical diversity achievable with the core benzimidazole structure, which is closely related to the compound (Vasić et al., 2014).

Biological Activities

Antiproliferative Activity : Novel 2-arylideneaminobenzimidazole derivatives showed significant antiproliferative activity against human leukemia and breast cancer cells, indicating potential therapeutic applications (Nowicka et al., 2015).

Antibacterial and Biofilm Inhibition : Bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety exhibited potent antibacterial and biofilm inhibition activities against various bacterial strains, underscoring their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

DNA Minor Groove Binding : The compound Hoechst 33258 and its analogues, which share structural similarities with benzimidazole derivatives, bind strongly to the minor groove of double-stranded DNA, indicating utility in molecular biology research, including chromosome and nuclear staining (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

4-[3-(benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-6-8-17(9-7-16)25-13-12-23(14-21(25)27)20(26)10-11-24-15-22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEZMBIKYWLBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

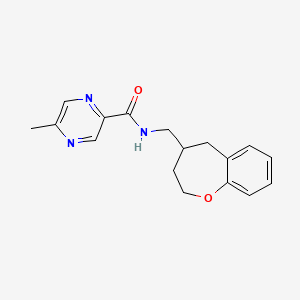

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)